2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Overview
Description
2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] is a complex organic compound with the molecular formula C29H16Br2. It is characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] typically involves the bromination of spiro[benzo[c]fluorene-7,9’-fluorene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2’ and 7’ positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products that can be further utilized in material science and organic electronics .
Scientific Research Applications
2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its unique electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with enhanced thermal and mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of high-performance plastics and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution, coupling, and other reactions, allowing the compound to form complex structures with unique properties. The spiro structure also contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromospiro[fluorene-9,9’-xanthene]
- 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene]
- 2,7-Dibromospiro[9H-fluorene-9,9’-[9H]xanthene]
Uniqueness
2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] is unique due to its specific spiro structure, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where stability and reactivity are crucial .
Properties
IUPAC Name |
2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-18-10-12-21-22-13-11-19(31)16-27(22)29(26(21)15-18)24-8-4-3-7-23(24)28-20-6-2-1-5-17(20)9-14-25(28)29/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYGVQNEQHHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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